molecular formula C9H16O3S B13568717 Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate

Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate

Cat. No.: B13568717
M. Wt: 204.29 g/mol
InChI Key: ZMKQJHJVKDUNGV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate is an organic compound with the molecular formula C9H16O3S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate typically involves the reaction of tetrahydro-2H-thiopyran-4-one with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active thiopyran derivative, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Ethyl 2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetate can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H16O3S

Molecular Weight

204.29 g/mol

IUPAC Name

ethyl 2-(4-hydroxythian-4-yl)acetate

InChI

InChI=1S/C9H16O3S/c1-2-12-8(10)7-9(11)3-5-13-6-4-9/h11H,2-7H2,1H3

InChI Key

ZMKQJHJVKDUNGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCSCC1)O

Origin of Product

United States

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